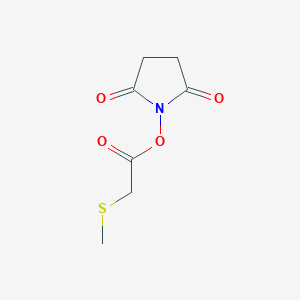
Aceticc acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ester group and a methylthio substituent. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of acetic acid derivatives with 2,5-dioxo-1-pyrrolidinyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the esterification process. Common reagents used in the synthesis include acetic anhydride, methylthiol, and pyrrolidinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pathways involved may include ester hydrolysis and thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester: Known for its unique ester and methylthio groups.
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester: Contains an anthracene moiety, making it distinct in terms of aromaticity and reactivity.
5-Norbornene-2-acetic acid succinimidyl ester: Features a norbornene structure, which is useful in bioorthogonal chemistry.
Uniqueness
Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its combination of a pyrrolidinyl ester and a methylthio group, which imparts specific reactivity and functional properties that are valuable in various research applications.
Propiedades
Número CAS |
51244-88-3 |
|---|---|
Fórmula molecular |
C7H9NO4S |
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C7H9NO4S/c1-13-4-7(11)12-8-5(9)2-3-6(8)10/h2-4H2,1H3 |
Clave InChI |
JQUYACFIADHYOD-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)


![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)





